4-Chlorobenzaldehyde N-phenylthiosemicarbazone
Overview
Description
4-Chlorobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yield and purity through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit biological activity. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular membranes .
Comparison with Similar Compounds
- 4-Chlorobenzaldehyde N-ethylthiosemicarbazone
- 2-Chlorobenzaldehyde N-phenylthiosemicarbazone
- 4-Chlorobenzaldehyde N-cyclohexylthiosemicarbazone
- 3-Chlorobenzaldehyde N-phenylthiosemicarbazone
Comparison: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .
Properties
IUPAC Name |
1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFOPFFNVHUJE-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430626 | |
Record name | NSC231522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74959-65-2 | |
Record name | NSC231522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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